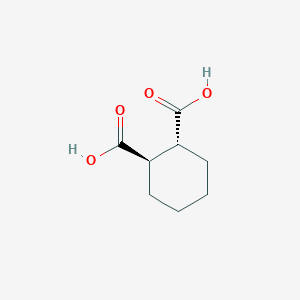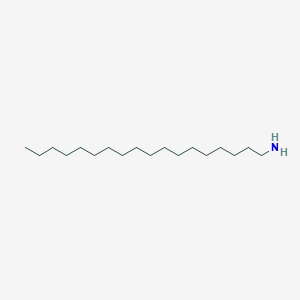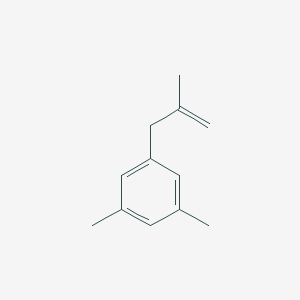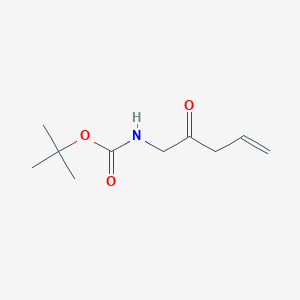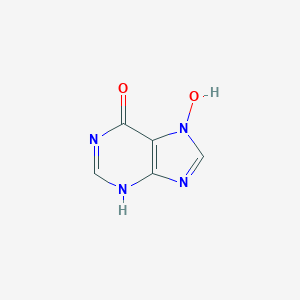
1,9-Dihydro-6H-purin-6-one 7-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9-Dihydro-6H-purin-6-one 7-oxide, also known as 7-oxo-guanine, is a purine derivative that has gained attention in recent years due to its potential applications in scientific research. This molecule is of interest due to its ability to mimic the natural DNA base guanine, making it a useful tool for studying DNA replication and repair mechanisms.
Wirkmechanismus
The mechanism of action of 1,9-Dihydro-6H-purin-6-one 7-oxide is related to its ability to mimic guanine in DNA. During DNA replication, the molecule can be incorporated into the growing DNA strand, leading to potential replication errors or damage. This can then activate DNA repair mechanisms, allowing researchers to study the repair process.
Biochemische Und Physiologische Effekte
While 1,9-Dihydro-6H-purin-6-one 7-oxide is not typically used for physiological applications, it has been shown to have some biochemical effects. For example, the molecule has been shown to inhibit the activity of certain DNA polymerases, which could have potential applications in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,9-Dihydro-6H-purin-6-one 7-oxide in lab experiments is its ability to mimic guanine in DNA. This allows researchers to study DNA replication and repair mechanisms in a controlled environment. However, one limitation is that the molecule is not naturally occurring, meaning that its effects on biological systems may not be fully understood.
Zukünftige Richtungen
There are a number of potential future directions for research involving 1,9-Dihydro-6H-purin-6-one 7-oxide. One area of interest is in the development of new cancer therapies that target the molecule's ability to inhibit DNA polymerase activity. Additionally, the molecule could be used to study the effects of oxidative damage on DNA and the mechanisms by which this damage is repaired. Further research is needed to fully understand the potential applications of 1,9-Dihydro-6H-purin-6-one 7-oxide in scientific research.
Synthesemethoden
The synthesis of 1,9-Dihydro-6H-purin-6-one 7-oxide can be achieved through a number of methods. One common method involves the reaction of guanine with hydrogen peroxide in the presence of a catalyst such as iron(III) chloride. This reaction yields 1,9-Dihydro-6H-purin-6-one 7-oxidee as a product, which can be purified through various chromatography techniques.
Wissenschaftliche Forschungsanwendungen
1,9-Dihydro-6H-purin-6-one 7-oxide has potential applications in a variety of scientific research fields. One area of interest is in the study of DNA replication and repair mechanisms. Since 1,9-Dihydro-6H-purin-6-one 7-oxidee can mimic guanine, it can be incorporated into DNA strands during replication. This allows researchers to study how DNA polymerases interact with damaged DNA and how repair mechanisms are activated.
Eigenschaften
CAS-Nummer |
118974-81-5 |
|---|---|
Produktname |
1,9-Dihydro-6H-purin-6-one 7-oxide |
Molekularformel |
C5H4N4O2 |
Molekulargewicht |
152.11 g/mol |
IUPAC-Name |
7-hydroxy-1H-purin-6-one |
InChI |
InChI=1S/C5H4N4O2/c10-5-3-4(6-1-7-5)8-2-9(3)11/h1-2,11H,(H,6,7,10) |
InChI-Schlüssel |
RBAILXDIIWBFAV-UHFFFAOYSA-N |
Isomerische SMILES |
C1=NC(=O)C2=C(N1)N=CN2O |
SMILES |
C1=NC2=C(C(=O)N1)N(C=N2)O |
Kanonische SMILES |
C1=NC(=O)C2=C(N1)N=CN2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



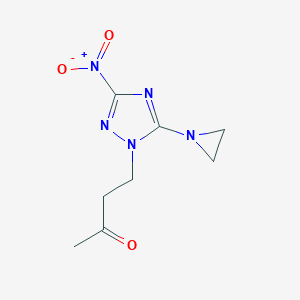
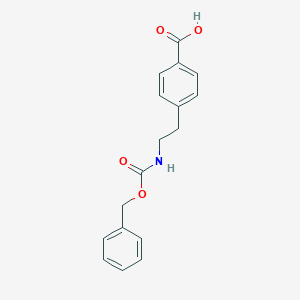
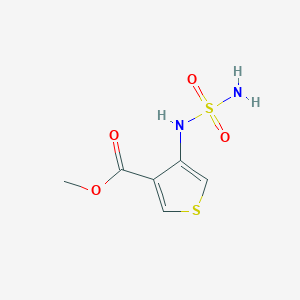
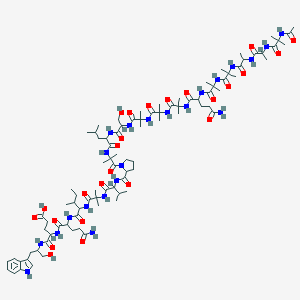
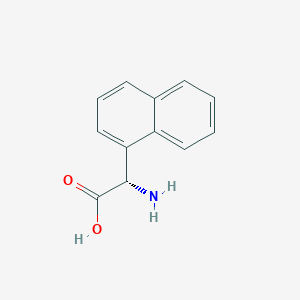
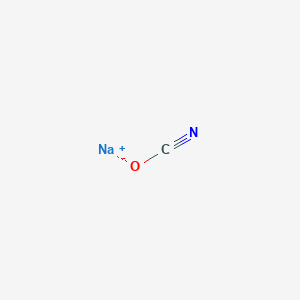
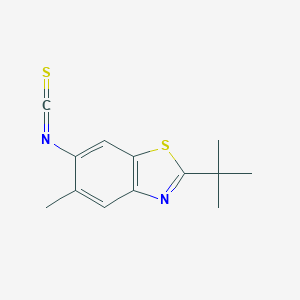
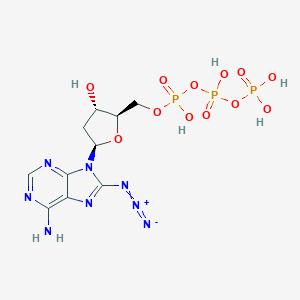
![(2S)-N-[(2R)-1-[[(2R)-2-acetamido-3-naphthalen-2-ylpropanoyl]-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-(4-chlorophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-1-oxopropan-2-yl]-1-[(2S)-2-[[(2S)-2-[[(2R)-2-amino-6-(carbamoylamino)hexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carboxamide](/img/structure/B49994.png)

